molecular formula C23H23NO6 B11302444 N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine

N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine

Cat. No.: B11302444
M. Wt: 409.4 g/mol
InChI Key: POMATNVBANMBGM-FUBQLUNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is a benzopyran structure fused with a pyrone ring. The compound’s unique structure imparts various chemical and biological properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The chromen ring is synthesized by the condensation of 3,4-dimethylphenol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions to yield 3,4-dimethyl-2H-chromen-2-one.

    Oxypropionylation: The chromen derivative is then subjected to oxypropionylation using 2-bromo-2-methylpropanoic acid in the presence of a base, such as potassium carbonate, to form the intermediate 2-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl} derivative.

    Amidation: The intermediate is then reacted with phenylalanine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, 2-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen ring, using reagents such as sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Sodium ethoxide, potassium carbonate

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols

    Substitution Products: Various substituted chromen derivatives

Scientific Research Applications

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumethoxystrobin: A strobilurin fungicide with a similar chromen structure.

    2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen derivative with different substituents.

    2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetic acid: A structurally related compound with similar chemical properties.

Uniqueness

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H23NO6/c1-13-14(2)23(28)30-20-12-17(9-10-18(13)20)29-15(3)21(25)24-19(22(26)27)11-16-7-5-4-6-8-16/h4-10,12,15,19H,11H2,1-3H3,(H,24,25)(H,26,27)/t15?,19-/m0/s1

InChI Key

POMATNVBANMBGM-FUBQLUNQSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.